Substance P (1-4)
Overview
Description
Substance P (1-4): is a neuropeptide that plays a crucial role in the transmission of pain signals to the central nervous system. It is a fragment of the larger peptide Substance P, which is composed of eleven amino acids. Substance P (1-4) specifically refers to the first four amino acids in the sequence of Substance P. This compound is involved in various physiological processes, including pain perception, inflammation, and the regulation of mood and anxiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Substance P (1-4) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt). After the completion of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: In an industrial setting, the production of Substance P (1-4) may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Substance P (1-4) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Cleavage of disulfide bonds to yield free thiol groups.
Substitution: Introduction of halogen atoms into the peptide chain.
Scientific Research Applications
Substance P (1-4) has a wide range of scientific research applications, including:
Chemistry:
- Used as a model compound to study peptide synthesis and modification techniques.
- Investigated for its reactivity and stability under various chemical conditions.
Biology:
- Studied for its role in pain perception and the transmission of pain signals.
- Used in research on neuropeptide function and receptor interactions.
Medicine:
- Explored as a potential therapeutic target for pain management and inflammatory conditions.
- Investigated for its effects on mood and anxiety disorders.
Industry:
- Utilized in the development of diagnostic assays and therapeutic agents.
- Employed in the production of peptide-based drugs and biologics.
Mechanism of Action
Substance P (1-4) exerts its effects by binding to the neurokinin-1 (NK1) receptor, which is found in both the peripheral and central nervous systems. Upon binding, it activates intracellular signaling pathways that lead to the release of various neurotransmitters and inflammatory mediators. This activation results in the transmission of pain signals and the modulation of inflammatory responses. The molecular targets and pathways involved include the activation of phospholipase C, the release of calcium ions, and the activation of protein kinase C.
Comparison with Similar Compounds
Substance P: The full-length peptide composed of eleven amino acids.
Neurokinin A: A closely related neuropeptide with similar functions.
Neurokinin B: Another member of the tachykinin family with overlapping roles.
Uniqueness: Substance P (1-4) is unique in its specific sequence and its ability to bind to the NK1 receptor with high affinity. Unlike the full-length Substance P, the shorter fragment may have distinct biological activities and therapeutic potential. Its smaller size also makes it more amenable to chemical modifications and synthetic applications.
Properties
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxohexan-2-yl]-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N9O4/c23-10-2-1-7-15(21(35)30-12-4-8-16(30)18(25)32)29-19(33)17-9-5-13-31(17)20(34)14(24)6-3-11-28-22(26)27/h14-17H,1-13,23-24H2,(H2,25,32)(H,29,33)(H4,26,27,28)/t14-,15-,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDHNQNCXUYISG-QAETUUGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N9O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219444 | |
Record name | Substance P (1-4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69355-89-1 | |
Record name | Substance P (1-4) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069355891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Substance P (1-4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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